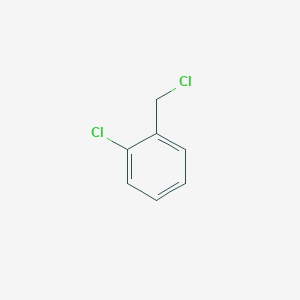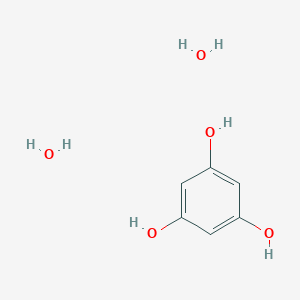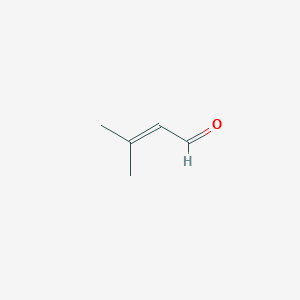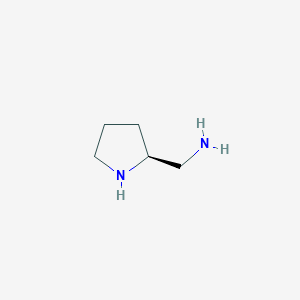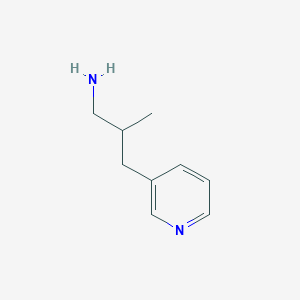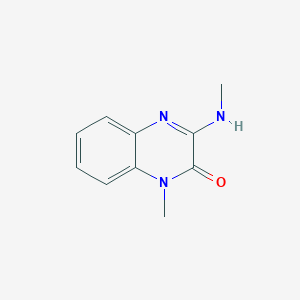
1-methyl-3-(methylamino)-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(methylamino)-2(1H)-quinoxalinone, also known as meclofenoxate or centrophenoxine, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1950s and has since been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases.
作用機序
Meclofenoxate works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals.
生化学的および生理学的効果
Meclofenoxate has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee has been shown to increase blood flow to the brain, which may further enhance cognitive function.
実験室実験の利点と制限
Meclofenoxate has several advantages for lab experiments, including its ability to enhance cognitive function and its antioxidant properties. However, it also has limitations, including its potential side effects and the need for further research to fully understand its mechanisms of action.
将来の方向性
There are several future directions for research on 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee, including:
1. Further studies on its mechanisms of action to better understand how it works in the brain.
2. Clinical trials to determine its efficacy in treating cognitive decline and neurodegenerative diseases.
3. Studies on its potential side effects and interactions with other drugs.
4. Research on its potential use in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury.
5. Development of new formulations and delivery methods to improve its efficacy and reduce potential side effects.
合成法
Meclofenoxate is synthesized by reacting dimethylaminoethanol with 2-chloro-3-methylquinoxaline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee.
科学的研究の応用
Meclofenoxate has been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments.
特性
CAS番号 |
112072-67-0 |
|---|---|
製品名 |
1-methyl-3-(methylamino)-2(1H)-quinoxalinone |
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
1-methyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-11-9-10(14)13(2)8-6-4-3-5-7(8)12-9/h3-6H,1-2H3,(H,11,12) |
InChIキー |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
正規SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



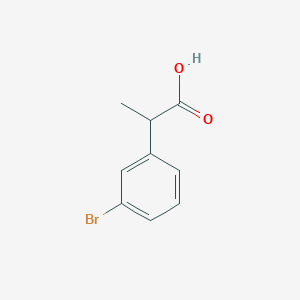
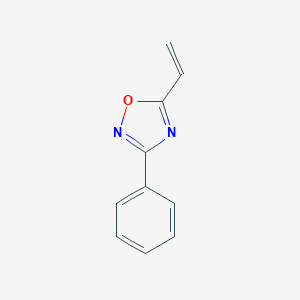
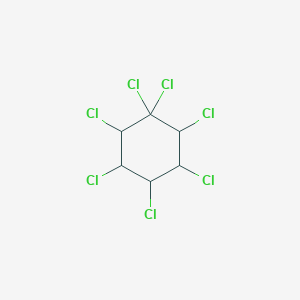

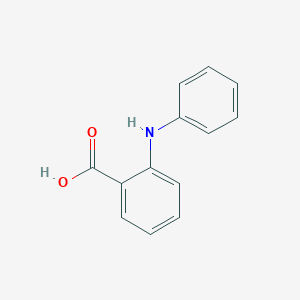
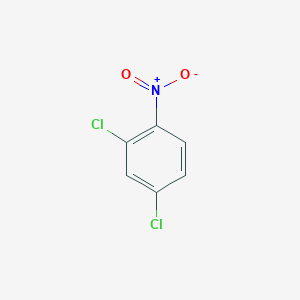

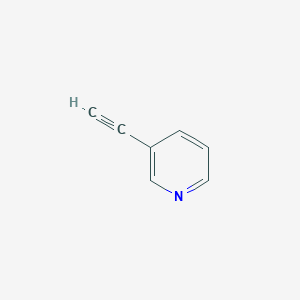
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
